molecular formula C10H14O2 B1361534 2-(2,5-Dimethylphenoxy)ethanol CAS No. 93-86-7

2-(2,5-Dimethylphenoxy)ethanol

Cat. No.: B1361534
CAS No.: 93-86-7
M. Wt: 166.22 g/mol
InChI Key: PPDFKJFJYCJAHE-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)ethanol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenoxyethanol, characterized by the presence of two methyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,5-Dimethylphenoxy)ethanol can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethylphenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the continuous flow process. This method allows for the efficient and large-scale synthesis of the compound. The reaction is carried out in a reactor where 2,5-dimethylphenol and ethylene oxide are continuously fed, and the product is continuously removed. This process ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,5-dimethylphenoxy)acetaldehyde or 2-(2,5-dimethylphenoxy)acetone.

    Reduction: Formation of 2-(2,5-dimethylphenoxy)ethane.

    Substitution: Formation of 2-(2,5-dimethylphenoxy)ethyl chloride or 2-(2,5-dimethylphenoxy)ethylamine.

Scientific Research Applications

2-(2,5-Dimethylphenoxy)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenoxy)ethanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. In biological systems, it can interact with enzymes, altering their activity and affecting metabolic pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as it can participate in redox reactions within cells.

Comparison with Similar Compounds

2-(2,5-Dimethylphenoxy)ethanol can be compared with other phenoxyethanol derivatives, such as:

    Phenoxyethanol: Lacks the methyl groups, making it less hydrophobic and altering its reactivity.

    2-(4-Methylphenoxy)ethanol: Contains a single methyl group, resulting in different steric and electronic effects.

    2-(2,4-Dimethylphenoxy)ethanol: Has methyl groups in different positions, affecting its chemical properties and reactivity.

The presence of the two methyl groups in this compound makes it unique, as it influences the compound’s hydrophobicity, steric hindrance, and overall reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDFKJFJYCJAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281836
Record name 2-(2,5-dimethylphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93-86-7
Record name Ethanol,5-xylyloxy)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,5-dimethylphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 2-(2,5-Dimethylphenoxy)ethanol?

A1: The crystal structure of this compound reveals some interesting features. [] The asymmetric unit contains two independent molecules. Each molecule is largely planar, except for the hydroxy groups. [] This planarity is likely due to the conjugated system within the aromatic ring and the adjacent oxygen atom. The ethylenedioxy groups adopt a gauche conformation. [] In the crystal lattice, the molecules interact via O—H⋯O hydrogen bonds, forming chains that extend along the a axis. [] This hydrogen bonding pattern contributes to the stability of the crystal structure.

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